molecular formula C6H12O2S B1592174 3-Mercaptopropionic Acid Isopropyl Ester CAS No. 7383-64-4

3-Mercaptopropionic Acid Isopropyl Ester

Cat. No.: B1592174
CAS No.: 7383-64-4
M. Wt: 148.23 g/mol
InChI Key: XPVDFJPXADVZEN-UHFFFAOYSA-N
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Description

3-Mercaptopropionic Acid Isopropyl Ester is an organosulfur compound with the formula HSCH2CH2CO2H . It is a bifunctional molecule, containing both carboxylic acid and thiol groups . It is a colorless oil and is mainly used as a capping agent on a variety of nanoparticles .


Synthesis Analysis

The direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) was conducted in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA) to examine the optimized synthetic conditions needed to produce high-purity trimethylolpropane-tris (3-mercaptopropionate) (TMPMP) .


Molecular Structure Analysis

The molecular formula of this compound is C3H6O2S . The physical state at 20°C is liquid .


Chemical Reactions Analysis

Peptides and proteins fragment sequence-specifically in the presence of 3-mercaptopropionic acid to afford thioesters which can be used in native chemical ligation reactions .


Physical And Chemical Properties Analysis

The physical state of this compound at 20°C is liquid . The molecular formula is C3H6O2S and the molar mass is 106.14 g·mol−1 .

Scientific Research Applications

Versatile Linker for Solid-Phase Synthesis 3-Mercaptopropionic acid is employed as a versatile linker for solid-phase synthesis, facilitating the creation of C-terminally modified peptides. This method enables the efficient cleavage of peptides from resin with a variety of nucleophiles, allowing for diverse modifications during synthesis (Camarero, Adeva, & Muir, 2006).

Biomarker Analysis for Toxicokinetics The compound plays a role in biomarker analysis, particularly for studying the toxicokinetics of certain toxic compounds in rats and humans. It has been used in the evaluation of metabolites derived from 3-Monochloropropane-1,2-diol (3-MCPD) and glycidol, indicating its importance in understanding human exposure to these compounds (Jia et al., 2019).

Temperature-responsive Bioconjugates In the development of temperature-responsive oligomers with reactive end groups, 3-Mercaptopropionic Acid Isopropyl Ester serves as a chain-transfer agent. These oligomers exhibit unique phase separation behaviors near specific temperatures, making them useful in bioconjugate chemistry (Takei et al., 1993).

Enhancing Quantum Dot Stability and Luminescence The application in coating materials for quantum dots, specifically in the synthesis of CdS quantum dots with a 2-mercaptopropionic acid coating, demonstrates its role in improving colloidal and photostability as well as luminescence of quantum dots. This enhancement is crucial for the development of advanced optical materials and devices (Acar et al., 2009).

Adsorption of Environmental Contaminants The use of functionalized silica materials incorporating 3-mercaptopropionic derivatives for the adsorption of pesticides from water highlights its potential in environmental remediation. These materials demonstrate significant efficacy in removing contaminants, emphasizing the importance of this compound in water treatment technologies (Spaltro et al., 2019).

Mechanism of Action

Target of Action

The primary target of 3-Mercaptopropionic Acid Isopropyl Ester is the thiol–epoxy click reaction . This reaction is gaining popularity in organic chemistry and materials science research for achieving synthetic goals ranging from small molecules to crosslinked macromolecular networks .

Mode of Action

The mode of action of this compound involves its interaction with the thiol–epoxy click reaction. The mechanism of this reaction is in accordance with the anionic nucleophilic attack to a rarely exchanged carbon on an epoxy ring through a thiolate anion . The thiolate anions induced through the deprotonation of thiols by the acceleration of a base catalyst react with the better electrophilic carbon of the epoxide group to produce a new carbon–sulfur–carbon bond .

Biochemical Pathways

The biochemical pathway affected by this compound is the thiol–epoxy click reaction pathway. This pathway is characterized by its fast reaction rate, excellent chemoselectivity, mild reaction conditions, and high yields . The cured products are characterized by lower shrinkage, better adhesion, and superior chemical resistance .

Pharmacokinetics

The pharmacokinetics of this compound were studied using two doses (50 and 100 mg/kg). The average brain elimination constants for the 50 and the 100mg/kg doses were 0.060 and 0.018 min (-1), respectively. The brain area under the concentration-time curves for the 50 and 100mg/kg doses were 353 and 2168 mg min (-1)mL (-1), respectively .

Result of Action

The result of the action of this compound is the production of a new carbon–sulfur–carbon bond through the thiol–epoxy click reaction . This leads to the formation of cured products characterized by lower shrinkage, better adhesion, and superior chemical resistance .

Safety and Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

3-Mercaptopropionic Acid Isopropyl Ester is used to prepare hydrophilic gold nanoparticles, exploiting the affinity of gold for sulfur ligands . It is esterified with polyols to form thiol-based polymer cross-linking agents such as pentaerythritol-based pentaerythritol tetrakis (3-mercaptopropionate) .

Properties

IUPAC Name

propan-2-yl 3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-5(2)8-6(7)3-4-9/h5,9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVDFJPXADVZEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616403
Record name Propan-2-yl 3-sulfanylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7383-64-4
Record name 1-Methylethyl 3-mercaptopropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7383-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propan-2-yl 3-sulfanylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Mercaptopropionic Acid Isopropyl Ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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